4-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride
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Overview
Description
4-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride is a chemical compound that features a pyrazole ring attached to a benzene sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride typically involves the reaction of 4-aminobenzenesulfonyl fluoride with 1-methyl-1H-pyrazole-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products safely.
Chemical Reactions Analysis
Types of Reactions
4-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
Substitution Reactions: The major products are sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The major products depend on the specific oxidation or reduction reaction but can include various oxidized or reduced forms of the pyrazole ring.
Scientific Research Applications
4-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound can be used to study enzyme inhibition, as sulfonyl fluorides are known to act as irreversible inhibitors of serine proteases.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can react with the active site serine residue of serine proteases, leading to irreversible inhibition of the enzyme. This interaction disrupts the enzyme’s normal function, which can be useful in studying enzyme mechanisms or developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonamide
- 4-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonate
- 1-methyl-1H-pyrazole-3-sulfonyl chloride
Uniqueness
4-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride is unique due to the presence of both a sulfonyl fluoride group and a pyrazole ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis. Additionally, its ability to act as an irreversible enzyme inhibitor sets it apart from other similar compounds.
Properties
IUPAC Name |
4-[(1-methylpyrazol-3-yl)sulfamoyl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O4S2/c1-14-7-6-10(12-14)13-20(17,18)9-4-2-8(3-5-9)19(11,15)16/h2-7H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKVPBUCTBYILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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